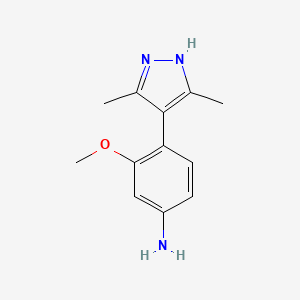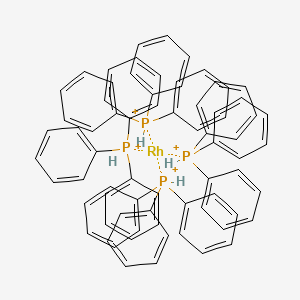
Rhodium, hydrotetrakis(triphenylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium, hydrotetrakis(triphenylphosphine)-, also known as Hydridotetrakis(triphenylphosphine)rhodium(I), is a coordination complex with the formula HRh[P(C6H5)3]4. It consists of a rhodium(I) center complexed to four triphenylphosphine ligands and one hydride. This compound is a yellow solid that dissolves in aromatic solvents and is known for its use as a homogeneous catalyst in hydrogenation and related reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of base, hydrogen, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh}_3\text{)}_3 + \text{H}_2 + \text{KOH} + \text{PPh}_3 \rightarrow \text{RhH(PPh}_3\text{)}_4 + \text{H}_2\text{O} + \text{KCl} ]
Industrial Production Methods
While specific industrial production methods for Hydridotetrakis(triphenylphosphine)rhodium(I) are not widely documented, the synthesis typically involves the same reaction conditions as those used in laboratory settings, scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Hydridotetrakis(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes.
Hydrosilylation: It catalyzes the hydrosilylation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with Hydridotetrakis(triphenylphosphine)rhodium(I) include hydrogen gas (H2) and silanes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include hydrogenated alkenes and hydrosilylated alkynes, depending on the specific reaction being catalyzed.
Scientific Research Applications
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions.
Biology: Its catalytic properties are explored in biochemical research for the modification of biomolecules.
Mechanism of Action
The mechanism by which Hydridotetrakis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center to substrates, facilitating the addition of hydrogen or silane groups. The molecular targets and pathways involved include the activation of hydrogen and silane bonds, allowing for the efficient transformation of substrates into desired products .
Comparison with Similar Compounds
Similar Compounds
Wilkinson’s Catalyst (Chloridotris(triphenylphosphane)rhodium(I)): Similar in structure but contains a chloride ligand instead of a hydride.
Rhodium(I) Carbonyl Chloride: Another rhodium complex used in catalysis but with different ligands.
Uniqueness
Hydridotetrakis(triphenylphosphine)rhodium(I) is unique due to its high efficiency and selectivity as a catalyst in hydrogenation and hydrosilylation reactions. Its ability to operate under mild conditions and its stability in various solvents make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C72H64P4Rh+4 |
|---|---|
Molecular Weight |
1156.1 g/mol |
IUPAC Name |
rhodium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI Key |
IGTVAJJAPJKARK-UHFFFAOYSA-R |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)


![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
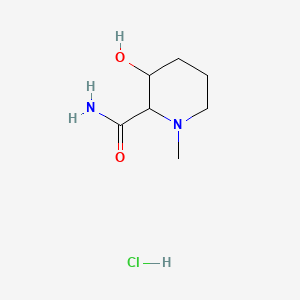

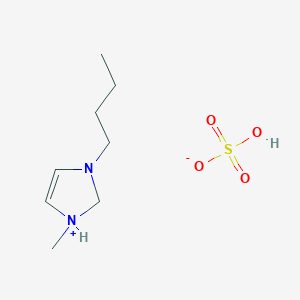
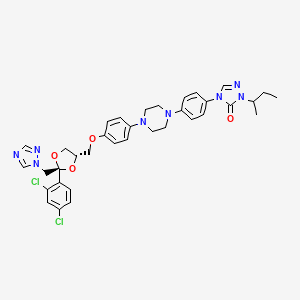
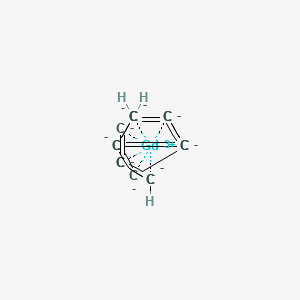
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)

